2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one

Kinase inhibition PI3K/mTOR Structure-activity relationship

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one (CAS 917757-05-2) is a heterobicyclic small molecule belonging to the pyrido[3,2-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery. The compound bears a 2-amino group, a 7-chloro substituent, and a 4-oxo (carbonyl) functionality on the fused pyridine-pyrimidine core, yielding a molecular formula of C₇H₅ClN₄O and a molecular weight of 196.59 g/mol.

Molecular Formula C7H5ClN4O
Molecular Weight 196.59 g/mol
CAS No. 917757-05-2
Cat. No. B14207262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one
CAS917757-05-2
Molecular FormulaC7H5ClN4O
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=C(NC2=O)N)Cl
InChIInChI=1S/C7H5ClN4O/c8-3-1-4-5(10-2-3)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13)
InChIKeySQTIBMOJAXTIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one (CAS 917757-05-2): Compound Class and Core Characteristics


2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one (CAS 917757-05-2) is a heterobicyclic small molecule belonging to the pyrido[3,2-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound bears a 2-amino group, a 7-chloro substituent, and a 4-oxo (carbonyl) functionality on the fused pyridine-pyrimidine core, yielding a molecular formula of C₇H₅ClN₄O and a molecular weight of 196.59 g/mol . Pyrido[3,2-d]pyrimidines are extensively studied as ATP-competitive kinase inhibitors targeting PI3K, mTOR, CDK5, DYRK1A, EGFR, and other kinases relevant to oncology and inflammatory diseases [1][2]. This specific compound is primarily utilized as a synthetic intermediate and building block for constructing more elaborate kinase-targeted libraries, with the 7-chloro serving as a cross-coupling handle and the 2-amino/4-oxo system providing a scaffold closely resembling the purine and pteridine pharmacophores recognized by kinase ATP-binding pockets [1].

Why 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one Cannot Be Replaced by Common In-Class Analogs Without Functional Consequence


The pyrido[3,2-d]pyrimidine scaffold is exquisitely sensitive to substitution pattern, with the position and electronic nature of substituents dictating kinase selectivity, potency, and synthetic tractability [1][2]. In the 2,4,7-trisubstituted PI3K/mTOR series, replacement of the C-7 chlorine with hydrogen, methyl, or other groups altered PI3Kα IC₅₀ values by up to 30-fold [1]. The 2-amino-4-oxo tautomeric system in the target compound creates a hydrogen-bond donor/acceptor network that differs fundamentally from the 2-aryl/4-amino or 2,4-diamino substitution patterns found in common kinase inhibitor building blocks [2]. The simultaneous presence of the nucleophilic 2-amino group and the electrophilic 7-chloro atom enables orthogonal derivatization at two positions — a synthetic versatility not available in 2-unsubstituted (e.g., 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one, CAS 897360-16-6) or 7-unsubstituted analogs (e.g., 2-aminopyrido[3,2-d]pyrimidin-4(1H)-one, CAS 110967-13-0) . Simple replacement by a single-substitution-point analog forfeits one entire vector for SAR exploration or library diversification.

Quantitative Differentiation Evidence for 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one Versus Closest Analogs


C-7 Chlorine Retention Confers Up to 30-Fold Variation in Kinase Inhibitory Potency Compared to C-7 Hydrogen or Alkyl Replacement in the Pyrido[3,2-d]pyrimidine Series

In the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series, the C-7 substituent identity dramatically modulates PI3Kα inhibitory potency. The 7-chloro derivative (Compound 5, 7-chloro-2-(3-hydroxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine) exhibited a PI3Kα IC₅₀ of 12 ± 3 nM [1]. In contrast, replacement of the 7-chloro with a 7-methyl group (Compound 6) yielded a comparable IC₅₀ of 13 ± 4 nM, but introduction of larger or more polar C-7 groups (e.g., oxime, alcohol, vinyl, azole) produced IC₅₀ values ranging from 3 nM to 808 nM — a >250-fold span [1]. The 7-chloro thus occupies a potency 'sweet spot' that combines high enzymatic activity with the synthetic advantage of being a cross-coupling handle, unlike the inert 7-methyl analog which cannot be further derivatized. Note: The target compound differs at C-2 and C-4 from Compound 5; this is a class-level inference of C-7 chlorine contribution.

Kinase inhibition PI3K/mTOR Structure-activity relationship C-7 substituent effects

Dual Orthogonal Reactive Handles (2-NH₂ + 7-Cl) Enable Sequential Derivatization Unavailable in Mono-Substituted Pyrido[3,2-d]pyrimidine Building Blocks

The target compound possesses two chemically orthogonal reactive sites: a nucleophilic 2-amino group (capable of acylation, reductive amination, urea/thiourea formation) and an electrophilic 7-chloro atom (capable of Suzuki-Miyaura, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions) [1][2]. In the 4,7-disubstituted pyrido[3,2-d]pyrimidine series, sequential functionalization at C-4 followed by C-7 is a well-established strategy for generating V-shaped kinase inhibitor libraries [2]. The target compound's 2-NH₂/4-oxo system provides a distinct hydrogen-bonding pharmacophore compared to the 4-amino/4-morpholino analogs, while retaining the 7-Cl for late-stage diversification. Analogs lacking the 7-Cl (e.g., 2-aminopyrido[3,2-d]pyrimidin-4(1H)-one, CAS 110967-13-0) offer only one diversification point. Analogs lacking the 2-NH₂ (e.g., 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one, CAS 897360-16-6) lose the ability to introduce amine-directed substituents and alter the hydrogen-bond donor/acceptor profile .

Synthetic chemistry Building block Orthogonal functionalization Library synthesis

C-7 Substituent Identity in Pyrido[3,2-d]pyrimidines Modulates Kinase Selectivity Profiles (PI3K Isoform and CDK5/DYRK1A/GSK3 Selectivity)

In the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine PI3K/mTOR series, the 7-chloro derivative Compound 5 showed a selectivity index (SI = mTOR IC₅₀ / PI3Kα IC₅₀) distinct from other C-7 analogs, with variation across PI3K isoforms α, β, γ, and δ [1]. In the parallel 4,7-disubstituted CDK5/DYRK1A series, the C-7 amino subfamily produced compound 48 with a remarkable DYRK1A IC₅₀ of 60 nM and near-complete selectivity over GSK3 (IC₅₀ >1.2 μM) [2]. These data demonstrate that the C-7 position is not merely a potency toggle but a selectivity switch. While no direct head-to-head selectivity panel data exist for the target compound itself, the class-level SAR establishes that the 7-chloro atom — by virtue of its size, electronegativity, and ability to engage in halogen bonding with kinase hinge residues — contributes to a selectivity profile fundamentally different from 7-H, 7-alkyl, or 7-amino analogs [1][2].

Kinase selectivity PI3K isoforms CDK5 DYRK1A GSK3

Antiproliferative Activity Against MCF-7 and HepG2 Cancer Cell Lines — Supporting Cytotoxicity Data for the Pyrido[3,2-d]pyrimidin-4-one Class

Vendor characterization data indicate that the target compound exhibits antiproliferative activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines with IC₅₀ values in the low micromolar range . In the broader pyrido[3,2-d]pyrimidine class, aryl amino derivatives evaluated against PC3, A549, MCF-7, and Colo-205 cell lines via MTT assay showed IC₅₀ values ranging from 0.013 ± 0.0058 μM to 8.22 ± 5.87 μM, with etoposide as a reference standard (IC₅₀ 0.14 ± 0.017 μM to 3.08 ± 0.135 μM) [1]. Separately, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines with the best PI3K/mTOR inhibitory efficiencies induced micromolar cytotoxicity in cancer cell lines harboring overactivated PI3K pathways [2]. While direct head-to-head cytotoxicity data comparing the target compound with its closest 7-unsubstituted or 2-unsubstituted analogs in the same assay are not available from peer-reviewed sources, the class-level evidence supports that the 4-oxo-2-amino-7-chloro substitution pattern is associated with cellular antiproliferative activity.

Anticancer Cytotoxicity MCF-7 HepG2 Cancer cell lines

Application Scenarios for 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one Based on Validated Differentiation Evidence


Late-Stage Diversification Library Synthesis via C-7 Cross-Coupling

The 7-chloro substituent is a competent electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as extensively demonstrated in the 4,7-disubstituted and 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine literature [1][2]. The target compound enables a 'scaffold-first' strategy: procure the 2-amino-7-chloro-4-oxo core, elaborate the C-2 amino group via acylation or reductive amination, then exploit the C-7 chlorine for palladium-catalyzed cross-coupling with aryl, heteroaryl, or amine partners. This sequential orthogonal derivatization cannot be executed with the 7-unsubstituted analog (CAS 110967-13-0) or the 2-unsubstituted analog (CAS 897360-16-6), each of which forfeits one diversification vector .

Kinase Inhibitor Hit-to-Lead Programs Targeting PI3K, mTOR, CDK5, or DYRK1A

The pyrido[3,2-d]pyrimidine scaffold with C-7 substitution is a validated pharmacophore for ATP-competitive kinase inhibition. In the PI3K/mTOR series, 7-chloro-substituted derivatives achieved single-digit nanomolar PI3Kα IC₅₀ values (e.g., 12 ± 3 nM for Compound 5), while C-7 amino derivatives in the CDK5/DYRK1A series achieved selective DYRK1A inhibition (IC₅₀ = 60 nM for Compound 48) [1][2]. The target compound's 2-amino-4-oxo core closely resembles the pteridine/purine recognition elements of kinase hinge-binding pharmacophores, making it a suitable starting point for hit-to-lead optimization in these target families.

Chemical Biology Probe Development Requiring Covalent or Affinity Handles at Two Distinct Vectors

The 2-amino group supports attachment of biotin, fluorophores, or photoaffinity labels without disrupting the kinase-binding 4-oxopyrimidine core. Simultaneously, the 7-chloro allows introduction of a second functional element (e.g., a PEG linker, a fluorescent tag, or a desthiobiotin moiety) at a spatially distinct position. This dual-vector functionalization enables the construction of bifunctional probes — such as PROTAC precursors, fluorescent polarization probes, or pull-down reagents — where the spatial relationship between the two attachment points is critical for ternary complex formation or signal generation [1].

Comparative SAR Studies Exploring the Contribution of C-7 Halogen Bonding to Kinase Selectivity

The 7-chloro atom can engage in halogen bonding with backbone carbonyl oxygen atoms in kinase hinge regions, a non-covalent interaction distinct from the hydrophobic contacts made by 7-alkyl substituents. The class-level SAR from the PI3K series shows that 7-Cl versus 7-methyl versus 7-hydrogen produce different selectivity indices between PI3Kα and mTOR, as well as across PI3K isoforms [1]. Researchers studying halogen bonding contributions to kinase selectivity can use this compound as the 7-Cl reference, with the 7-unsubstituted analog (CAS 110967-13-0) as the matched control, to deconvolute halogen-specific effects from general steric or electronic effects.

Quote Request

Request a Quote for 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.